molecular formula C10H16O3 B147442 Pinonic acid CAS No. 61826-55-9

Pinonic acid

Cat. No. B147442
CAS RN: 61826-55-9
M. Wt: 184.23 g/mol
InChI Key: SIZDUQQDBXJXLQ-UHFFFAOYSA-N
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Description

Pinonic acid is a key intermediate oxidation product of α-pinene, a significant monoterpene compound in biogenic emissions that influences atmospheric chemistry . It is a C10-monocarboxylic acid with a hydrophilic -CO2H group and a hydrophobic hydrocarbon backbone . Pinonic acid, along with its isomers and derivatives such as cis-pinic acid, plays a crucial role in the formation and growth of pinene-derived secondary organic aerosols (SOAs) .

Synthesis Analysis

The generation of cis-pinic acid, a C9 dicarboxylic acid, from the ozonolysis of α- and β-pinene has been studied, suggesting that it is a first-generation product leading to new aerosol formation . A mechanism involving the isomerization of a C9 acyl-oxy radical by a 1,7 H atom shift has been proposed, supported by thermodynamic and kinetic arguments based on semi-empirical electronic structure calculations . Additionally, a front-end desaturase from Chlamydomonas reinhardtii has been shown to produce pinolenic and coniferonic acids by omega13 desaturation, which could be a potential biotechnological route for the synthesis of pinonic acid and its derivatives .

Molecular Structure Analysis

The molecular interaction between cis-pinonic acid and water is essential for understanding its role in aerosol formation . Studies have shown that the deprotonated form of cis-pinonic acid, the cis-pinonate anion, can adopt open and folded configurations, with the open configuration being more stable in the absence of water . The addition of water molecules stabilizes the folded configuration, which is relevant for the nucleation process in humid atmospheric environments .

Chemical Reactions Analysis

Pinonic acid undergoes various chemical reactions in the atmosphere. For instance, its photolysis by 280-400 nm radiation results in Norrish type II isomerization, producing limononic acid as the major product . The reaction of pinonic acid with hydroxyl radicals (OH) leads to increased oxygenation of organic compounds, suggesting that OH oxidation plays a significant role in the atmospheric chemistry of pinonic acid . Moreover, cis-pinonic acid has been found to be an efficient scavenger of Criegee intermediates on aqueous surfaces, which is important for SOA formation, growth, and aging .

Physical and Chemical Properties Analysis

The physicochemical properties of pinonic acid and its related compounds have been extensively studied. These compounds exhibit high melting temperatures and significant enthalpies of fusion . Their solubility in water and dissociation constants (pKa) have been determined, with dicarboxylic acids showing better solubility than monocarboxylic acids . This affects the multiphase chemistry of α-pinene SOA processes. The acidity constants for cis-pinonic acid and its derivatives are crucial for understanding their behavior in atmospheric aqueous phases .

Case Studies and Applications

The application of hollow fiber liquid phase microextraction (HF-LPME) for the analysis of pinic acid and pinonic acid from organic aerosols has been successfully demonstrated . This method achieved high enrichment factors and very low limits of detection for both compounds, indicating its potential for ambient aerosol sample analysis . The study of pinonic acid and its derivatives is not only important for understanding atmospheric chemistry but also for developing analytical methods to monitor and study organic aerosols .

Scientific Research Applications

Atmospheric Chemistry and Aerosol Formation

  • Pinonic acid, an oxidation product of α-pinene, plays a significant role in the atmosphere, particularly in the formation and growth of secondary organic aerosols (SOAs). The interaction of cis-pinonic acid with water is crucial for understanding its involvement in SOA formation derived from pinene. This interaction and its implications for nucleation processes and aerosol formation have been studied through spectroscopy and theoretical calculations (Hou, Zhang, Valiev, & Wang, 2017).

  • The oxidative aging of α-pinene, leading to the formation of pinonic acid, is a significant process in the atmospheric chemistry. This aging process and its impact on SOA aging have been examined using mass spectrometry and temperature-dependent experiments, highlighting the formation of specific low-volatile SOA products from the oxidation of pinonic acid (Muller, Reinnig, Naumann, Saathoff, Mentel, Donahue, & Hoffmann, 2011).

Analytical Techniques and Environmental Sampling

  • Pinonic acid has been the focus of analytical methods development, such as hollow fiber liquid phase microextraction (HF-LPME), for its analysis in ambient aerosol samples. This method demonstrates high enrichment and efficiency, underscoring the importance of pinonic acid in environmental monitoring and atmospheric studies (Hyder, Genberg, & Jönsson, 2012).

Source Attribution in Atmospheric Studies

  • In a study conducted in Duke Forest, North Carolina, pinonic acid, as a product of α-pinene oxidation, was identified in all particulate samples. This finding helps in understanding the contribution of monoterpene emissions to global atmospheric chemistry and SOA formation (Bhat & Fraser, 2007).

Synthesis and Chemical Analysis

  • The synthesis of pinonic acid from α-pinene and its analysis using gas chromatography highlight its importance in chemical research and its potential applications in various industrial processes (Wei, 2002).

  • Research on the formation of cis-pinonic acid through the ozonolysis of α- and β-pinene has provided insights into the mechanistic aspects of aerosol formation, which is crucial for understanding atmospheric processes and climate modeling (Jenkin, Shallcross, & Harvey, 2000).

Safety And Hazards

Pinonic acid is classified as a skin irritant and may cause serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The OH-oxidation of pinonic acid in the aqueous phase has been studied . The study identified norpinic acid (NPA) and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) as major products from pinonic acid . The study also observed drastically different molar yields of NPA and MBTCA under the acidic and basic conditions, likely due to a charge transfer reaction occurring only to the pinate ion .

properties

IUPAC Name

2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid
Source PubChem
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InChI

InChI=1S/C10H16O3/c1-6(11)8-4-7(5-9(12)13)10(8,2)3/h7-8H,4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZDUQQDBXJXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(C1(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60874123
Record name Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl-
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Molecular Weight

184.23 g/mol
Source PubChem
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Product Name

Pinonic acid

CAS RN

473-72-3, 17879-35-5, 61826-55-9
Record name Pinonic acid
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Record name Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl-
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Record name cis-DL-Pinonic acid
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Record name Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl-, (1R,3R)-rel-
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Record name Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl-
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Record name cis-3-acetyl-2,2-dimethylcyclobutylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,830
Citations
GS Fisher, JS Stinson - Industrial & Engineering Chemistry, 1955 - ACS Publications
… Brus (3) obtained small yields of crystalline pinonic acid by … to verify the production of pinonic acid reported by Harriesand Brus … These acids are prepared from pinonic acid (1, IS), by …
Number of citations: 23 pubs.acs.org
L Müller, MC Reinnig, KH Naumann… - Atmospheric …, 2012 - acp.copernicus.org
… oxidation of pure pinic and pinonic acid, two well-known … formed from the oxidation of pinonic acid and that this oxidation … of MBTCA scales with the pinonic acid fraction in the gas phase…
Number of citations: 178 acp.copernicus.org
H Lignell, SA Epstein, MR Marvin… - The Journal of …, 2013 - ACS Publications
Direct aqueous photolysis of cis-pinonic acid (PA; 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid; CAS Registry No. 473-72-3) by 280–400 nm radiation was investigated. The photolysis …
Number of citations: 69 pubs.acs.org
G Hedrick, R Lawrence - Industrial & Engineering Chemistry, 1960 - ACS Publications
… Good yields of pinonic acid by application of the techniques of the later workers (7, 18) are … (XXIV) by the hydrogenation of pinonic acid oxime. Pinonic acid has been evaluated as a …
Number of citations: 14 pubs.acs.org
L Vereecken, J Peeters - Physical Chemistry Chemical Physics, 2002 - pubs.rsc.org
The experimentally observed rate of the pinonaldehyde + OH reaction is substantially higher than expected from established structure activity relationships (SARs). In this study the C–H …
Number of citations: 51 pubs.rsc.org
B Witkowski, T Gierczak - Environmental Science & Technology, 2017 - ACS Publications
… no yes DI water + cis-pinonic acid or reference compounds with only one compound … yes yes DI water + cis-pinonic acid after 1.5 h of irradiation, sample was mixed with the catalase …
Number of citations: 26 pubs.acs.org
GL Hou, J Zhang, M Valiev, XB Wang - Physical Chemistry Chemical …, 2017 - pubs.rsc.org
… of cis-pinonic acid highlights the importance of studying molecular-level interactions between cis-pinonic acid and … Ågren and co-workers 29 reported that cis-pinonic acid molecules will …
Number of citations: 22 pubs.rsc.org
Y Cheng, SM Li, A Leithead, PC Brickell… - Atmospheric …, 2004 - Elsevier
… The fatty acids and cis-pinonic acid can therefore serve as useful tracers for sources … pinonic acid in the LFV are presented, with a particular focus on the relationships of cis-pinonic acid …
Number of citations: 107 www.sciencedirect.com
X Li, T Hede, Y Tu, C Leck, H Ågren - The Journal of Physical …, 2010 - ACS Publications
… We here present a molecular dynamics study of the behavior of cis-pinonic acid, a commonly found organic compound in cloud condensation nuclei, and its effect on the surface tension …
Number of citations: 70 pubs.acs.org
A Kołodziejczyk, P Pyrcz, A Pobudkowska… - The Journal of …, 2019 - ACS Publications
… kJ·mol –1 for cis-pinonic acid. The solubility in water was … cis-pinonic acid (monocarboxylic acids), which affect the multiphase chemistry of α-pinene SOA processes. For cis-pinonic acid …
Number of citations: 17 pubs.acs.org

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